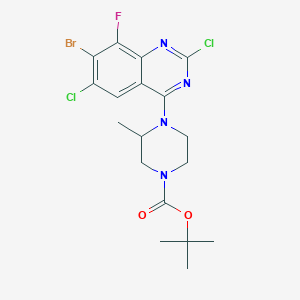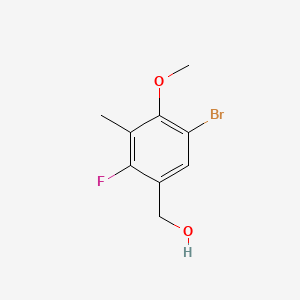![molecular formula C13H16N2O2 B13896358 3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)
3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-ol is an organic compound that belongs to the class of oxadiazoles. This compound features a phenylethyl group attached to an oxadiazole ring, which is further connected to a propanol chain. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring, followed by the introduction of the phenylethyl group and the propanol chain through subsequent reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-ol may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds
Scientific Research Applications
3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenylethyl group may enhance the compound’s binding affinity and specificity, while the propanol chain can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various research and industrial applications.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C13H16N2O2/c16-10-4-7-13-14-12(15-17-13)9-8-11-5-2-1-3-6-11/h1-3,5-6,16H,4,7-10H2 |
InChI Key |
SNBOAAKEXVIESN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=N2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



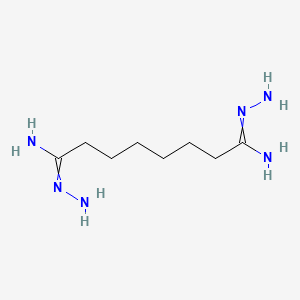
![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride](/img/structure/B13896286.png)
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)

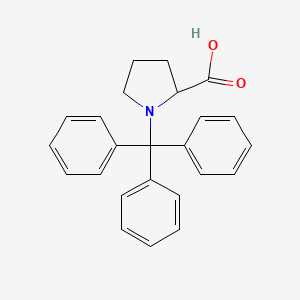
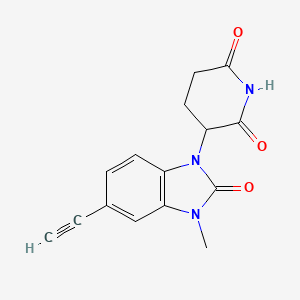
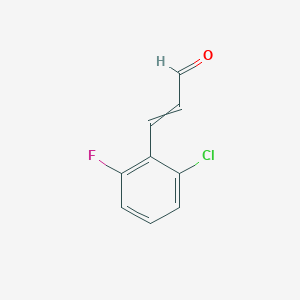

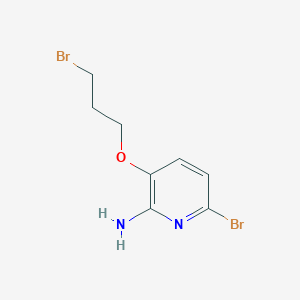
![(17-Ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13896335.png)
